molecular formula C15H12ClN2O3- B13054446 (Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate

(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate

Cat. No.: B13054446
M. Wt: 303.72 g/mol
InChI Key: SUZQRADVYWCENR-UHFFFAOYSA-M
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Description

(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxazole ring, and a cyclopropane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the oxazole ring and the chlorophenyl group. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group using chlorinating agents.

    Formation of the Cyclopropane Carboxylate Moiety: This is typically done through a cyclopropanation reaction, where a carboxylate group is introduced to the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to reduce the oxazole ring or the chlorophenyl group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the oxazole ring or chlorophenyl group.

Scientific Research Applications

(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • 5-(4-Bromophenyl)oxazole-2-propionic acid

Comparison

Compared to similar compounds, (Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12ClN2O3-

Molecular Weight

303.72 g/mol

IUPAC Name

1-[1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C15H13ClN2O3/c1-9(17-15(6-7-15)14(19)20)13-8-12(18-21-13)10-2-4-11(16)5-3-10/h2-5,8H,6-7H2,1H3,(H,19,20)/p-1

InChI Key

SUZQRADVYWCENR-UHFFFAOYSA-M

Canonical SMILES

CC(=NC1(CC1)C(=O)[O-])C2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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